molecular formula C21H16N6O2S2 B1332775 XL147 CAS No. 1033110-57-4

XL147

Katalognummer: B1332775
CAS-Nummer: 1033110-57-4
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: MQMKRQLTIWPEDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process is optimized to minimize waste and ensure environmental compliance .

Analyse Chemischer Reaktionen

Mechanism of Action and Biochemical Interactions

XL147 selectively inhibits all four Class I PI3K isoforms (α, β, γ, δ) with high specificity over other kinases. Key biochemical reactions and effects include:

  • Inhibition of PI3K Signaling :
    this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in cellular membranes, disrupting downstream signaling .

    • Reduces phosphorylation of AKT (Ser473), p70S6K (Thr389), and S6 ribosomal protein (Ser235/236) .

    • Suppresses proliferation in tumor cell lines with PI3K pathway alterations (e.g., PIK3CA mutations, PTEN loss) .

  • Kinase Selectivity :
    Broad profiling (>130 kinases) confirmed minimal off-target activity, with IC₅₀ values >10 µM for non-PI3K kinases .

Preclinical Pharmacodynamic Findings

In xenograft models, this compound exhibited dose-dependent pathway modulation and antitumor effects:

Model Dose (mg/kg) Key Observations Source
Breast adenocarcinoma100–200>90% inhibition of p-AKT for 24 hours; tumor growth inhibition (TGI) = 64%
Glioblastoma (SJ-GBM2)10.9 µM (IC₅₀)Cytotoxic activity; EFS T/C >2 (intermediate activity)
Ewing sarcoma (CHLA-10)2.7 µM (IC₅₀)Highest sensitivity among pediatric cell lines

Synergy with Chemotherapeutic Agents

This compound enhances efficacy of standard therapies in preclinical models:

Combination Model Outcome Source
Carboplatin + PaclitaxelEndometrial cancerNo significant enhancement in antitumor activity vs. chemotherapy alone
Erlotinib (EGFR inhibitor)NSCLC xenograftsAdditive tumor growth inhibition

Resistance and Biomarker Insights

  • Biomarker Analysis :

    • No correlation between PIK3CA mutations and clinical response in endometrial cancer .

    • Circulating tumor DNA analysis identified H1047R and R93W PIK3CA mutations in responders .

  • Resistance Mechanisms :
    Upregulation of RTK signaling (e.g., HER3) observed in this compound-resistant models, suggesting need for combination therapies .

Wissenschaftliche Forschungsanwendungen

XL147 has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases CDK4/6. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding sites of the kinases, and the pathways involved are crucial for cell proliferation and survival .

Eigenschaften

IUPAC Name

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMKRQLTIWPEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145779
Record name XL 147
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033110-57-4, 956958-53-5
Record name XL 147
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 956958-53-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XL147
Reactant of Route 2
XL147
Reactant of Route 3
XL147
Reactant of Route 4
Reactant of Route 4
XL147
Reactant of Route 5
XL147
Reactant of Route 6
Reactant of Route 6
XL147

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.